molecular formula C7H14ClNO B12822018 (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride CAS No. 2231675-05-9

(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride

Cat. No.: B12822018
CAS No.: 2231675-05-9
M. Wt: 163.64 g/mol
InChI Key: OLXSLEJTPMWKBM-UHFFFAOYSA-N
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Description

(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The methoxy and amine groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride is unique due to its combination of the bicyclo[1.1.1]pentane core with both methoxy and methanamine groups. This combination provides a balance of rigidity and functional group diversity, making it a versatile compound for various applications.

Properties

CAS No.

2231675-05-9

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3-methoxy-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-9-7-2-6(3-7,4-7)5-8;/h2-5,8H2,1H3;1H

InChI Key

OLXSLEJTPMWKBM-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)(C2)CN.Cl

Origin of Product

United States

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